REACTION_CXSMILES
|
C(N[C:5]1[CH:6]=[CH:7][C:8]([O:37]CC2C=CC(OC)=CC=2)=[C:9]([CH:36]=1)[C:10](=[O:35])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16](OCC2C=CC=CC=2)=[C:15](OCC2C=CC=CC=2)[CH:14]=1)(=O)C>Cl.C(O)C>[OH:37][C:8]1[CH:7]=[CH:6][CH:5]=[CH:36][C:9]=1[C:10](=[O:35])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to approximately half the volume
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(C=CC2=CC=CC=C2)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N[C:5]1[CH:6]=[CH:7][C:8]([O:37]CC2C=CC(OC)=CC=2)=[C:9]([CH:36]=1)[C:10](=[O:35])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16](OCC2C=CC=CC=2)=[C:15](OCC2C=CC=CC=2)[CH:14]=1)(=O)C>Cl.C(O)C>[OH:37][C:8]1[CH:7]=[CH:6][CH:5]=[CH:36][C:9]=1[C:10](=[O:35])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to approximately half the volume
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(C=CC2=CC=CC=C2)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |